

A Comprehensive Technical Guide to Fmoc- α -Methyl-L-Phenylalanine (CAS: 135944-05-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-alpha-Me-Phe-OH*

Cat. No.: *B15385611*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc- α -methyl-L-phenylalanine (Fmoc- α -Me-Phe-OH) is a pivotal building block in modern peptide synthesis, particularly for the development of therapeutic peptides with enhanced stability and conformational rigidity. This whitepaper provides an in-depth technical overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS). The incorporation of the α -methyl group on the phenylalanine residue introduces significant steric hindrance, which can influence the peptide's secondary structure and increase its resistance to enzymatic degradation.

Core Properties of Fmoc- α -Me-Phe-OH

Fmoc- α -Me-Phe-OH is a derivative of the amino acid L-phenylalanine, where the amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a methyl group replaces the α -hydrogen. This modification has profound implications for peptide chemistry.

Physicochemical Data

A summary of the key quantitative data for Fmoc- α -Me-Phe-OH is presented in the table below.

Property	Value	Reference
CAS Number	135944-05-7	[1][2]
Molecular Formula	C ₂₅ H ₂₃ NO ₄	[3][1][2]
Molecular Weight	401.45 g/mol	[3][1][2]
Appearance	White to off-white or pale yellow powder	[4]
Melting Point	72-75 °C	
Optical Activity	[α] _{20/D} -9.9° (c=0.01g/mL in Methanol)	[5]
Solubility	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); slightly soluble in Chloroform and Methanol; less soluble in water.	[4][5][6]
Storage Temperature	2-8°C, sealed in a dry environment.	[2]

Impact on Peptide Structure and Function

The introduction of an α-methyl group into a peptide backbone has significant consequences for its conformational properties and biological stability.

- **Conformational Constraint:** The steric bulk of the α-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational rigidity often promotes the formation of helical secondary structures within the peptide.[1][7]
- **Increased Proteolytic Stability:** The α-methyl group provides steric shielding, making the adjacent peptide bond more resistant to cleavage by proteases. This increased stability is a highly desirable trait for therapeutic peptides, as it can extend their in vivo half-life.[1][8]
- **Enhanced Bioavailability:** The increased lipophilicity and stability resulting from α-methylation can contribute to improved cell permeability and overall bioavailability of peptide drugs.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc- α -Me-Phe-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide a detailed methodology for its incorporation into a growing peptide chain.

Materials and Reagents

- Fmoc- α -Me-Phe-OH (CAS: 135944-05-7)
- SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[9][10]
- Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF for Fmoc deprotection[11][12]
- Coupling Reagents:
 - HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - DIC (N,N'-Diisopropylcarbodiimide)[9]
- Base: N,N-Diisopropylethylamine (DIEA)
- Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Step 1: Resin Preparation and Swelling

- Place the desired amount of SPPS resin in a reaction vessel.

- Add DMF to the resin and allow it to swell for at least 30 minutes to ensure optimal reaction conditions.[10]
- After swelling, drain the DMF.

Step 2: Fmoc Deprotection

- Add a solution of 20% piperidine in DMF to the resin-bound peptide.[11][12]
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]



[Click to download full resolution via product page](#)

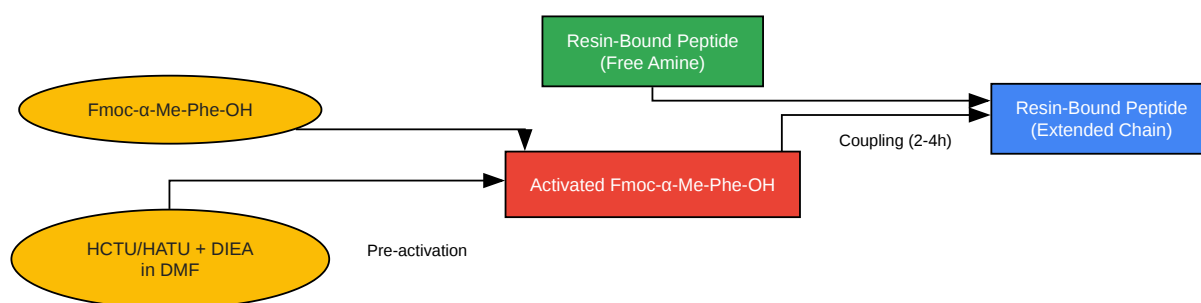
Caption: Workflow for the Fmoc deprotection step in SPPS.

Step 3: Coupling of Fmoc- α -Me-Phe-OH

Due to the steric hindrance of the α -methyl group, extended coupling times and the use of a potent coupling reagent are recommended for efficient incorporation.

- In a separate vial, dissolve 3-5 equivalents of Fmoc- α -Me-Phe-OH and a near-equimolar amount of the coupling reagent (e.g., HCTU or HATU) in DMF.
- Add 2 equivalents of DIEA for each equivalent of coupling reagent to the activation mixture and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin-bound peptide.
- Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is often necessary for sterically hindered amino acids.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
- After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the coupling of Fmoc-α-Me-Phe-OH.

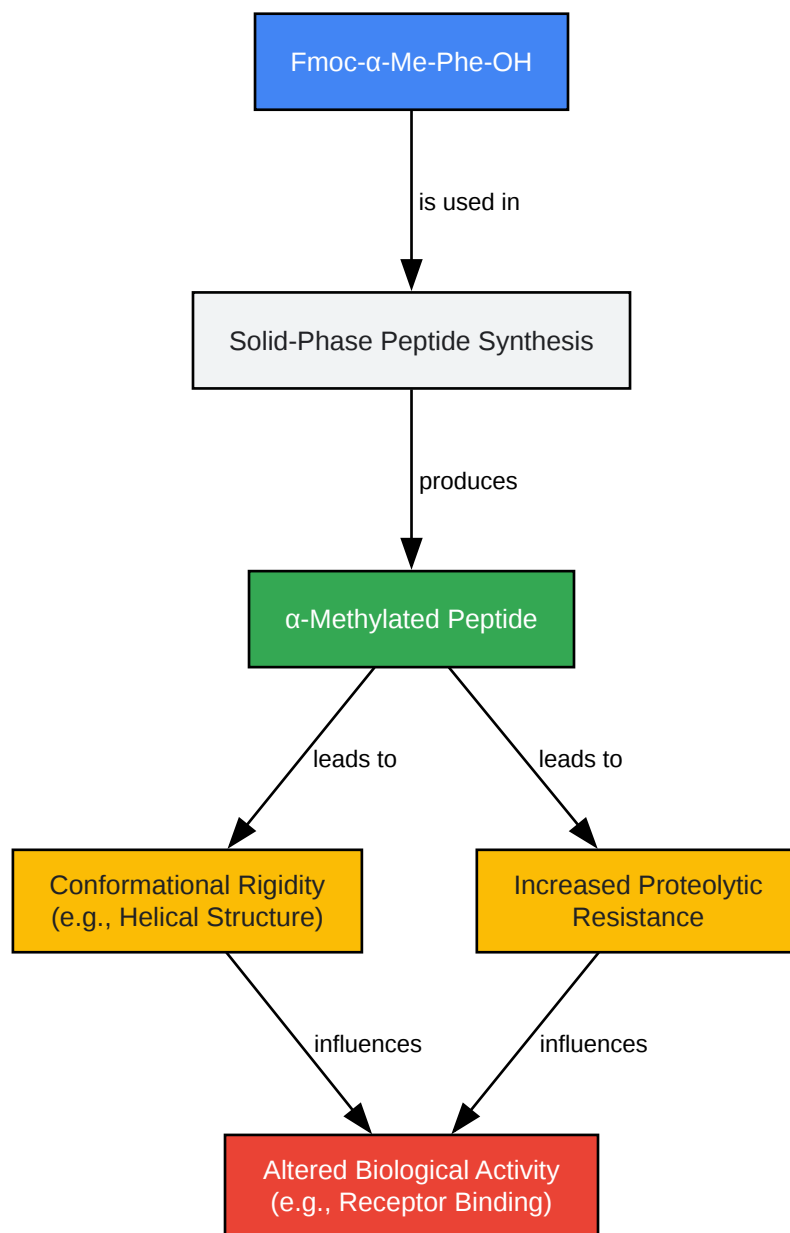
Step 4: Iteration and Final Cleavage

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence. Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA.

Signaling Pathways and Logical Relationships

The primary role of Fmoc-α-Me-Phe-OH is as a synthetic building block. While it does not directly participate in cellular signaling pathways, its incorporation into a peptide can

significantly influence the peptide's interaction with biological targets, such as receptors or enzymes, due to the conformational constraints it imposes.



[Click to download full resolution via product page](#)

Caption: Logical relationship of Fmoc-α-Me-Phe-OH to peptide properties.

Conclusion

Fmoc-α-methyl-L-phenylalanine is an indispensable tool for medicinal chemists and peptide scientists. Its unique ability to confer conformational rigidity and enhanced stability makes it a

valuable component in the design of novel peptide-based therapeutics. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings, ultimately contributing to the advancement of peptide drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Incorporation of α -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Fmoc-ALPHA-METHYL-L-PHE | 135944-05-7 [chemicalbook.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. α -Methyl Amino Acids - Enamine [enamine.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Bot Detection [iris-biotech.de]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc- α -Methyl-L-Phenylalanine (CAS: 135944-05-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15385611#fmoc-alpha-me-phe-oh-cas-number-135944-05-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com